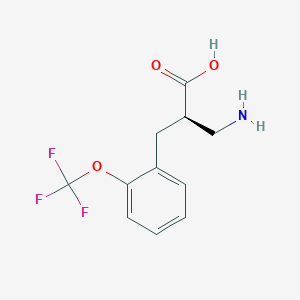
3-Fluoro-4-(hydrazinylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(hydrazinylmethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the third position and a hydrazinylmethyl group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydrazinylmethyl)pyridine typically involves the introduction of the fluorine atom and the hydrazinylmethyl group onto the pyridine ring. One common method starts with the fluorination of 4-(hydrazinylmethyl)pyridine. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Another approach involves the direct introduction of the hydrazinylmethyl group onto 3-fluoropyridine. This can be done through a nucleophilic substitution reaction where 3-fluoropyridine is reacted with hydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in a polar solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. Catalysts and optimized reaction pathways are employed to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
3-Fluoro-4-(hydrazinylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or hydrazones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Azides, nitriles.
Reduction: Amines, hydrazones.
Substitution: Amino, thio, or alkoxy derivatives.
科学研究应用
3-Fluoro-4-(hydrazinylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. The hydrazinylmethyl group can interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities. The fluorine atom enhances the compound’s metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
作用机制
The mechanism by which 3-Fluoro-4-(hydrazinylmethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylmethyl group can form hydrogen bonds and other interactions with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
3-Fluoropyridine: Lacks the hydrazinylmethyl group, making it less reactive in certain contexts.
4-(Hydrazinylmethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluoro-4-aminopyridine: Similar structure but with an amino group instead of hydrazinylmethyl, leading to different biological activities.
Uniqueness
3-Fluoro-4-(hydrazinylmethyl)pyridine is unique due to the combination of the fluorine atom and the hydrazinylmethyl group. This dual functionality provides a balance of electronic effects and reactivity, making it a versatile compound for various applications. Its unique structure allows for specific interactions in biological systems and enhances its potential as a therapeutic agent.
属性
分子式 |
C6H8FN3 |
|---|---|
分子量 |
141.15 g/mol |
IUPAC 名称 |
(3-fluoropyridin-4-yl)methylhydrazine |
InChI |
InChI=1S/C6H8FN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 |
InChI 键 |
JYOBPMUOCNQYAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1CNN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)






![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
